molecular formula C13H8FNOSe B12710463 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- CAS No. 81743-89-7

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)-

Cat. No.: B12710463
CAS No.: 81743-89-7
M. Wt: 292.18 g/mol
InChI Key: CMIGAQUBRPEFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzeneselenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of selenium.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: Selenium compounds are prone to oxidation, forming selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying selenium’s role in biological systems.

    Medicine: Investigated for its potential antioxidant and anticancer properties.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is likely related to its ability to interact with biological molecules through selenium’s unique chemistry. Selenium can form strong bonds with sulfur and nitrogen, which might be involved in its biological activity. The fluorophenyl group could enhance its ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ebselen: Another selenium-containing compound with antioxidant properties.

    Selenocysteine: The 21st amino acid, known for its role in redox biology.

    Selenomethionine: A naturally occurring amino acid used in protein synthesis.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is unique due to the combination of selenium and fluorophenyl groups, which might confer distinct chemical and biological properties compared to other selenium compounds.

Properties

CAS No.

81743-89-7

Molecular Formula

C13H8FNOSe

Molecular Weight

292.18 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H8FNOSe/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H

InChI Key

CMIGAQUBRPEFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.